molecular formula C18H26N2O2 B2579586 (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide CAS No. 2411337-45-4

(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide

Cat. No. B2579586
CAS RN: 2411337-45-4
M. Wt: 302.418
InChI Key: LOHGWFZMQVXGQP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide, also known as DMXAA, is a small molecule that has been studied for its anti-tumor properties. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide is not fully understood, but it is believed to work by stimulating the immune system to attack cancer cells. This compound has been shown to activate immune cells, such as macrophages and dendritic cells, which in turn release cytokines that can kill cancer cells. This compound has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are important for immune function. This compound has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. In addition, this compound has been shown to increase the permeability of blood vessels, which can enhance the delivery of anti-cancer drugs to tumors.

Advantages and Limitations for Lab Experiments

One advantage of (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide is that it has been shown to have potent anti-cancer effects in a variety of cancer cell lines. Another advantage is that it has been shown to enhance the effectiveness of other anti-cancer drugs. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be difficult to synthesize and purify. Another limitation is that it can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide. One area of research is to further elucidate the mechanism of action of this compound. Another area is to investigate the potential use of this compound in combination with other anti-cancer drugs. Additionally, there is interest in developing new analogs of this compound that may have improved anti-cancer properties or reduced toxicity. Finally, there is interest in developing new delivery methods for this compound, such as nanoparticles or liposomes, that may enhance its effectiveness and reduce toxicity.
Conclusion:
This compound is a small molecule that has been studied extensively for its anti-tumor properties. It has been shown to have potent anti-cancer effects in a variety of cancer cell lines and has the potential to enhance the effectiveness of other anti-cancer drugs. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this promising compound.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanal with oxirane, followed by the reaction of the resulting product with dimethylamine and 2-bromo-2-butene. The final step involves the reaction of the resulting product with oxalyl chloride and subsequent treatment with 3-oxa-1,5-pentanediamine.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide has been studied extensively for its anti-tumor properties. It has been shown to have potent anti-cancer effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-20(2)11-6-9-18(21)19-17(13-15-10-12-22-14-15)16-7-4-3-5-8-16/h3-9,15,17H,10-14H2,1-2H3,(H,19,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHGWFZMQVXGQP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(CC1CCOC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(CC1CCOC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.